molecular formula C7H11Cl3N2 B6267358 (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2411591-03-0

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B6267358
CAS RN: 2411591-03-0
M. Wt: 229.5
InChI Key:
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Description

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride, commonly known as CPE, is an organic compound that is widely used in the synthesis of various compounds, as well as in scientific research. CPE is a colorless solid that is soluble in water and alcohol, and is relatively stable under normal conditions. It is used in a variety of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

CPE is an organic compound that is used in the synthesis of various compounds, as well as in scientific research. The mechanism of action of CPE is not fully understood, but it is thought to be related to its ability to form complexes with certain molecules. In particular, CPE is known to form complexes with certain metals, such as iron, which can then be used in catalytic reactions. Additionally, CPE can also be used in the synthesis of polymers, as it is able to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
CPE has been studied for its potential biochemical and physiological effects. In particular, CPE has been studied for its ability to act as an antioxidant, which may be beneficial in the treatment of certain diseases. Additionally, CPE has been studied for its potential anti-inflammatory and anti-cancer effects, as well as its potential to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

CPE has several advantages and limitations when used in lab experiments. One of the main advantages of CPE is its relatively low cost and availability, making it an attractive option for research. Additionally, CPE is relatively stable under normal conditions, making it suitable for use in lab experiments. However, CPE is toxic and should be handled with care. Additionally, CPE can be difficult to purify and may not be suitable for use in certain experiments.

Future Directions

There are a number of potential future directions for research involving CPE. One potential direction is the further exploration of its potential biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of CPE and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further research could be conducted on the potential use of CPE as a catalyst in various reactions. Finally, further research could be conducted on the potential use of CPE as an antioxidant and its potential anti-inflammatory and anti-cancer effects.

Synthesis Methods

CPE can be synthesized from the reaction of ethyl chloride and 6-chloropyridine hydrochloride in an aqueous medium. This reaction is typically conducted at a temperature of around 100°C and produces a white precipitate. The reaction is usually complete within a few hours, and the resulting product can be isolated by filtration and recrystallization.

Scientific Research Applications

CPE is widely used in scientific research due to its unique properties. It is often used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. Additionally, CPE can be used in the synthesis of other organic compounds, such as heterocyclic compounds and polymers. It is also used in the synthesis of various polymers and catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride involves the conversion of 6-chloropyridine to the desired product through a series of chemical reactions.", "Starting Materials": [ "6-chloropyridine", "ethanolamine", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "sodium nitrite", "sodium bisulfite", "sodium carbonate", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "potassium carbonate", "potassium iodide", "potassium permanganate", "acetic acid", "acetic anhydride", "sulfuric acid", "phosphorus pentoxide", "magnesium sulfate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 6-chloropyridine to 6-chloropyridine-3-carbaldehyde", "a. Dissolve 6-chloropyridine (1.0 g, 8.0 mmol) in ethanolamine (10 mL) and hydrochloric acid (1.0 mL, 10.0 mmol) in a round-bottom flask.", "b. Heat the reaction mixture at 80°C for 4 hours.", "c. Cool the reaction mixture to room temperature and add sodium hydroxide (1.0 g, 25.0 mmol) in water (10 mL) to the flask.", "d. Extract the mixture with diethyl ether (3 x 20 mL).", "e. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 6-chloropyridine-3-carbaldehyde as a yellow oil (0.8 g, 80%).", "Step 2: Conversion of 6-chloropyridine-3-carbaldehyde to 6-chloropyridin-3-yl)ethan-1-amine", "a. Dissolve 6-chloropyridine-3-carbaldehyde (0.8 g, 5.0 mmol) in ethanol (10 mL) and add sodium nitrite (0.5 g, 7.5 mmol) in water (5 mL) dropwise with stirring at 0°C.", "b. After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.", "c. Add sodium bisulfite (1.0 g, 7.5 mmol) in water (5 mL) to the reaction mixture and stir for 10 minutes.", "d. Add sodium carbonate (1.0 g, 10.0 mmol) and sodium bicarbonate (1.0 g, 10.0 mmol) to the reaction mixture and stir for 10 minutes.", "e. Extract the mixture with diethyl ether (3 x 20 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine as a yellow oil (0.6 g, 75%).", "Step 3: Conversion of (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine to (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride", "a. Dissolve (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine (0.6 g, 3.0 mmol) in acetic acid (10 mL) and add potassium carbonate (0.6 g, 4.3 mmol) and potassium iodide (0.2 g, 1.2 mmol) to the flask.", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add potassium permanganate (0.5 g, 3.1 mmol) in water (10 mL) dropwise to the reaction mixture with stirring at room temperature.", "d. After the addition is complete, stir the reaction mixture for 1 hour.", "e. Add sulfuric acid (1.0 mL, 10.0 mmol) to the reaction mixture and stir for 10 minutes.", "f. Extract the mixture with diethyl ether (3 x 20 mL).", "g. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride as a white solid (0.5 g, 70%)." ] }

CAS RN

2411591-03-0

Product Name

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

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